molecular formula C15H14N4O3S B2482908 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1903848-72-5

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2482908
CAS RN: 1903848-72-5
M. Wt: 330.36
InChI Key: JOXLMOLOMRTGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals characterized by their incorporation of isoxazole, oxadiazole, and thiophene moieties. Such compounds are known for their diverse biological activities and are subject to extensive synthetic exploration to discover new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from readily available materials, leading to the formation of 1,3,4-oxadiazole derivatives through processes such as cyclization and condensation reactions. The synthesis pathway typically involves the creation of intermediate compounds, which are then further modified to achieve the desired structure (Rajanarendar, Karunakar, & Ramu, 2006).

Scientific Research Applications

Anti-Inflammatory Applications

Research on compounds structurally similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has shown potential anti-inflammatory effects. A study by Nargund, Reddy, and Hariprasad (1994) on substituted 1,3,4-oxadiazoles revealed that these compounds, when administered orally, exhibited significant anti-inflammatory activity in the Carrageenan-induced edema test in rat paw, with activities ranging from 28 to 63%, compared to indomethacin, a standard anti-inflammatory drug, which showed 88.5% protection. The study also noted low toxicity in these compounds, as reflected by their high approximate lethal dose values, suggesting a potentially safe profile for therapeutic use Nargund, Reddy, & Hariprasad, 1994.

Antimicrobial Applications

Compounds with structural features similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide have been explored for their antimicrobial properties. Marri, Kakkerla, Krishna, and Rajam (2018) synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and evaluated their antimicrobial activity against bacterial and fungal strains. The study found that some of the synthesized compounds, specifically 5b, 5d, and 5f, exhibited good antimicrobial activity, highlighting the potential of these structures in developing new antimicrobial agents Marri, Kakkerla, Krishna, & Rajam, 2018.

Anticancer Applications

The anticancer potential of 1,3,4-oxadiazole derivatives, which share structural similarities with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, has also been investigated. A study by Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and assessed their anticancer activity against human lung adenocarcinoma cells. One of the compounds, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity with a low IC50 value, indicating potent anticancer activity Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(6-10-2-1-5-23-10)16-8-14-17-15(19-22-14)11-7-12(21-18-11)9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXLMOLOMRTGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.